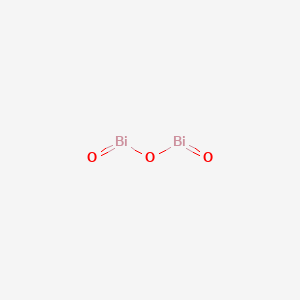

Dibismuth trioxide

Beschreibung

Eigenschaften

IUPAC Name |

dibismuth;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIXMATWDRGMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O3 | |

| Record name | bismuth(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1304-76-3 (Parent) | |

| Record name | Bismuth tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

465.959 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless solid; [Merck Index] Insoluble; [MSDSonline] | |

| Record name | Bismuth(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12048-50-9, 12640-40-3, 1304-76-3 | |

| Record name | Bismuth tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6I4E79QF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Dibismuth Trioxide for Researchers and Drug Development Professionals

Abstract

Dibismuth trioxide (Bi₂O₃), a prominent inorganic compound, has garnered significant attention across various scientific disciplines, including materials science, catalysis, and notably, biomedical applications. Its unique physicochemical properties, rich polymorphism, and emerging role in drug delivery and cancer therapy underscore the need for a comprehensive technical understanding. This guide provides an in-depth analysis of the fundamental properties of this compound, tailored for researchers, scientists, and drug development professionals. It encompasses a detailed examination of its structural, physical, chemical, electronic, optical, and thermal characteristics. Furthermore, this document outlines detailed experimental protocols for the synthesis and characterization of Bi₂O₃, and elucidates key biological mechanisms, such as nanoparticle-induced apoptosis, through detailed diagrams. All quantitative data are presented in structured tables for ease of comparison, and complex processes are visualized using Graphviz diagrams to facilitate a deeper understanding of this versatile compound.

Introduction

This compound, also known as bismuth(III) oxide, is a heavy metal oxide with the chemical formula Bi₂O₃. It is the most commercially important compound of bismuth.[1] Its properties are largely dictated by its crystalline structure, and it exhibits a rich polymorphism, with several distinct phases, each possessing unique characteristics.[2][3] The most common and stable phase at room temperature is the monoclinic α-Bi₂O₃.[4][5] Other significant polymorphs include the tetragonal β-Bi₂O₃, body-centered cubic γ-Bi₂O₃, and the face-centered cubic δ-Bi₂O₃, which is stable at high temperatures and renowned for its exceptional ionic conductivity.[6]

In recent years, the application of Bi₂O₃ in the form of nanoparticles has opened up new avenues in the biomedical field.[7] These nanoparticles are being explored for their potential in drug delivery systems, as radiosensitizers in cancer therapy, and for their inherent cytotoxic effects against cancer cells.[8][9] Understanding the fundamental properties of the various Bi₂O₃ polymorphs is paramount for the rational design and development of novel therapeutic and diagnostic agents.

Physicochemical Properties of this compound Polymorphs

The diverse applications of this compound stem from the distinct properties of its various crystalline forms. This section summarizes the key physical and chemical properties of the most studied polymorphs: α-Bi₂O₃, β-Bi₂O₃, γ-Bi₂O₃, and δ-Bi₂O₃.

Crystallographic Properties

The arrangement of bismuth and oxygen atoms in the crystal lattice defines the polymorph and its intrinsic properties. The table below details the crystallographic data for the main phases of Bi₂O₃.

| Property | α-Bi₂O₃ | β-Bi₂O₃ | γ-Bi₂O₃ | δ-Bi₂O₃ |

| Crystal System | Monoclinic | Tetragonal | Body-Centered Cubic | Face-Centered Cubic |

| Space Group | P2₁/c[10] | P-42₁c | I23 | Fm-3m[4] |

| Lattice Parameters | a = 5.849 Åb = 8.164 Åc = 7.504 Åβ = 112.88°[4] | a = 7.742 Åc = 5.631 Å | a = 10.268 Å | a = 5.525 Å |

Physical and Chemical Properties

The macroscopic properties such as density and melting point, as well as the chemical behavior, are direct consequences of the underlying crystal structure.

| Property | α-Bi₂O₃ | β-Bi₂O₃ | γ-Bi₂O₃ | δ-Bi₂O₃ |

| Appearance | Pale yellow powder | Yellow-orange powder | Bright yellow powder | Orange-red solid |

| Density (g/cm³) | 8.9 | 8.55 | 9.13 | 7.9 |

| Melting Point (°C) | 825 | 860 | 817 | 824[6] |

| Solubility | Insoluble in water, soluble in acids | Insoluble in water, soluble in acids | Insoluble in water, soluble in acids | Insoluble in water, soluble in acids |

Electronic and Optical Properties

The electronic structure dictates the optical and electrical behavior of the material, which is critical for applications in optoelectronics and as semiconductors.

| Property | α-Bi₂O₃ | β-Bi₂O₃ | γ-Bi₂O₃ | δ-Bi₂O₃ |

| Band Gap (eV) | 2.6 - 2.8[2] | 2.1 - 2.3[2] | 2.7 - 3.2 | ~2.0 |

| Refractive Index | ~2.9 | ~2.5 | - | - |

| Conductivity | p-type semiconductor | Ionic conductor | Ionic conductor | High ionic conductor |

Experimental Protocols

Reproducibility and standardization of experimental procedures are fundamental to scientific research. This section provides detailed methodologies for the synthesis and characterization of this compound, particularly in its nanoparticle form.

Synthesis of Bi₂O₃ Nanoparticles via Hydrothermal Method

The hydrothermal method is a versatile and widely used technique for the synthesis of well-defined metal oxide nanoparticles.[11][12][13][14][15]

Materials:

-

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) (precursor)

-

Sodium hydroxide (B78521) (NaOH) or other mineralizer/precipitating agent

-

Nitric acid (HNO₃) (for precursor dissolution)

-

Deionized water

Equipment:

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer and hot plate

-

Centrifuge

-

Oven

Procedure:

-

Precursor Solution Preparation: Dissolve a specific amount of Bi(NO₃)₃·5H₂O (e.g., 1 mmol) in a dilute nitric acid solution (e.g., 50 mL of 0.3M HNO₃).[11] Stir the solution vigorously until the precursor is completely dissolved.

-

Addition of Precipitating Agent: Slowly add a solution of NaOH (e.g., 0.2 M) dropwise to the bismuth nitrate solution while maintaining vigorous stirring. The molar ratio of the bismuth precursor to the precipitating agent is a critical parameter that influences the final product's characteristics.[11]

-

Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (typically between 120°C and 180°C) for a defined duration (e.g., 6 to 24 hours).[16]

-

Product Recovery and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted reagents and byproducts.

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) for several hours to obtain the Bi₂O₃ nanoparticle powder.

Caption: Workflow for the hydrothermal synthesis of Bi₂O₃ nanoparticles.

Characterization Techniques

XRD is a primary technique for determining the crystal structure, phase purity, and crystallite size of the synthesized Bi₂O₃.[17]

Instrument:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).[18]

Sample Preparation:

-

A small amount of the Bi₂O₃ powder is placed on a sample holder and gently pressed to create a flat surface.

Typical Parameters:

SEM is used to visualize the surface morphology, particle shape, and size distribution of the Bi₂O₃ nanoparticles.[16]

Instrument:

-

Scanning Electron Microscope

-

Disperse a small amount of the Bi₂O₃ powder in a volatile solvent like ethanol.

-

Sonicate the dispersion for 5-10 minutes to break up agglomerates.

-

Place a drop of the dispersion onto an SEM stub covered with conductive carbon tape.

-

Allow the solvent to evaporate completely.

-

If the sample is not sufficiently conductive, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater.

Typical Parameters:

-

Accelerating Voltage: 10-20 kV[18]

TEM provides high-resolution images of the nanoparticles, allowing for detailed analysis of their size, shape, crystal structure, and lattice fringes.

Instrument:

-

Transmission Electron Microscope

-

Prepare a very dilute suspension of the Bi₂O₃ nanoparticles in a suitable solvent (e.g., ethanol).

-

Sonicate the suspension for 10-15 minutes to ensure good dispersion.

-

Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).

-

Allow the solvent to evaporate completely before loading the sample into the microscope.

Typical Parameters:

-

Accelerating Voltage: 200 kV[18]

DSC and TGA are thermal analysis techniques used to study the thermal stability, phase transitions, and decomposition of Bi₂O₃.[22][23]

Instrument:

-

Simultaneous TGA/DSC analyzer

Sample Preparation:

-

A small, accurately weighed amount of the Bi₂O₃ powder (typically 1-10 mg) is placed in a crucible (e.g., alumina (B75360) or platinum).[23]

-

Temperature Range: Room temperature to 1000°C

-

Heating Rate: 10°C/min

-

Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate.

Role in Drug Development and Biological Interactions

This compound nanoparticles have shown significant promise in the field of drug development, primarily due to their unique interactions with biological systems, particularly cancer cells.

Cytotoxicity and Apoptosis Induction

Bi₂O₃ nanoparticles have been demonstrated to exhibit selective cytotoxicity towards various cancer cell lines.[8][9] A key mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. This process is often mediated by the generation of intracellular reactive oxygen species (ROS).[26]

The proposed signaling pathway for Bi₂O₃ nanoparticle-induced apoptosis involves the following key steps:

-

Uptake and ROS Generation: Bi₂O₃ nanoparticles are internalized by cancer cells, leading to an increase in the production of ROS.[26]

-

Oxidative Stress: The accumulation of ROS creates a state of oxidative stress within the cell, damaging cellular components like lipids, proteins, and DNA.

-

Mitochondrial Pathway of Apoptosis: Oxidative stress can trigger the intrinsic pathway of apoptosis. This involves the modulation of the Bcl-2 family of proteins. The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated.[7][26]

-

Caspase Activation: The change in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, with caspase-3 being a key executioner caspase.[7][26]

-

Apoptotic Body Formation: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are then cleared by phagocytic cells.

Caption: Signaling pathway of apoptosis induced by Bi₂O₃ nanoparticles.

Biocompatibility and Toxicity

While Bi₂O₃ nanoparticles exhibit cytotoxicity towards cancer cells, their overall biocompatibility is a crucial factor for their clinical translation. Studies have shown that the toxicity of Bi₂O₃ nanoparticles can be dose-dependent and may vary between different cell types.[8][9] Surface modifications and coatings of the nanoparticles are being explored to enhance their biocompatibility and reduce off-target effects. Further in-vivo studies are necessary to fully elucidate the toxicological profile of Bi₂O₃ nanoparticles.

Conclusion

This compound is a multifaceted material with a rich chemistry and a wide range of properties that are highly dependent on its polymorphic form. The advancement of nanotechnology has enabled the synthesis of Bi₂O₃ nanoparticles with tailored characteristics, paving the way for their application in innovative cancer therapies and other biomedical fields. This technical guide has provided a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis and characterization, and an insight into its biological interactions. A thorough understanding of these core principles is essential for researchers and professionals in drug development to harness the full potential of this promising inorganic compound. Future research should focus on optimizing the properties of Bi₂O₃ nanoparticles for enhanced efficacy and safety in clinical applications.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Bismuth Oxide (Bi2O3) Nanoparticles Cause Selective Toxicity in a Human Endothelial (HUVE) Cell Line Compared to Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. scispace.com [scispace.com]

- 12. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]

- 13. Hydrothermal Synthesis and Crystal Structure of a Novel Bismuth Oxide: (K0.2Sr0.8)(Na0.01Ca0.25Bi0.74)O3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Characterisation of Bismuth Oxide Nanoparticles using Hydrothermal Method: The Effect of Reactant Concentrations and application in radiotherapy | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. azonano.com [azonano.com]

- 18. mkjc.in [mkjc.in]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Electron Microscopy Suite [emsuite.stem.open.ac.uk]

- 22. The Application of DSC in the Area of Oxides Layer Analysis of Materials | Universal Lab Blog [universallab.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Oxidative stress mediated cytotoxicity and apoptosis response of bismuth oxide (Bi2O3) nanoparticles in human breast cancer (MCF-7) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Bismuth Trioxide Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthesis methods for producing bismuth trioxide (Bi₂O₃) nanoparticles. Bismuth trioxide nanoparticles are of significant interest in various fields, including drug delivery, bio-imaging, and cancer therapy, owing to their unique physicochemical properties. This document details the experimental protocols, quantitative outcomes, and mechanistic pathways for several key synthesis techniques, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific applications.

Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique used for the fabrication of metal oxide nanoparticles. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method allows for excellent control over the particle size, morphology, and purity of the final product.

Experimental Protocol

The sol-gel synthesis of Bi₂O₃ nanoparticles typically involves the hydrolysis and condensation of bismuth precursors. A common protocol is as follows[1][2][3]:

-

Precursor Solution Preparation: A bismuth salt, such as bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O), is dissolved in a suitable solvent, often dilute nitric acid, to prevent premature hydrolysis[1].

-

Chelating Agent Addition: A chelating agent, commonly citric acid, is added to the precursor solution. The molar ratio of the chelating agent to the bismuth precursor is a critical parameter influencing the final product characteristics[1].

-

pH Adjustment and Sol Formation: The pH of the solution is carefully adjusted, typically to around 3, and the mixture is stirred for several hours to form a stable sol[1].

-

Gelation: The sol is then heated to a moderate temperature (e.g., 80°C) to evaporate the solvent and promote condensation reactions, leading to the formation of a viscous gel[1].

-

Drying and Calcination: The gel is dried to remove residual solvent and then calcined at a specific temperature (e.g., 500°C) to decompose organic components and induce the crystallization of Bi₂O₃ nanoparticles[2][3].

Quantitative Data

| Parameter | Value | Reference |

| Precursor | Bismuth Nitrate Pentahydrate | [1] |

| Chelating Agent | Citric Acid (1:1 molar ratio with precursor) | [1] |

| pH | 3 | [1] |

| Gelation Temperature | 80°C | [1] |

| Calcination Temperature | 500°C | [2][3] |

| Resulting Particle Size | < 20 nm | [2][3] |

| Crystal Phase | α-Bi₂O₃ (monoclinic) | [1] |

Signaling Pathway and Experimental Workflow

Caption: Sol-Gel Synthesis Workflow for Bi₂O₃ Nanoparticles.

Hydrothermal Synthesis

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is widely used for the synthesis of well-defined, crystalline nanoparticles.

Experimental Protocol

A typical hydrothermal synthesis protocol for Bi₂O₃ nanoparticles is as follows[4][5]:

-

Precursor Solution: Bismuth nitrate pentahydrate is dissolved in dilute nitric acid[4][5].

-

Precipitation: A precipitating agent, such as sodium hydroxide (B78521) (NaOH), is added dropwise to the solution under vigorous stirring to form a precipitate[4][5]. The pH is typically adjusted to be alkaline (pH > 10)[5].

-

Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 160°C) for a set duration (e.g., 12 hours)[5].

-

Product Recovery: After cooling, the product is collected by centrifugation, washed multiple times with deionized water and ethanol, and dried[5].

-

Calcination (Optional): A final calcination step (e.g., at 350°C) can be performed to improve crystallinity[5].

Quantitative Data

| Parameter | Value | Reference |

| Precursor | Bismuth Nitrate Pentahydrate (1 mmol in 50 mL 0.3M HNO₃) | [4][5] |

| Precipitating Agent | Sodium Hydroxide (0.2 M) | [4][5] |

| pH | > 10 | [5] |

| Hydrothermal Temperature | 160°C | [5] |

| Hydrothermal Time | 12 hours | [5] |

| Calcination Temperature | 350°C | [5] |

| Resulting Particle Size | 30.7 - 42.84 nm | [6] |

| Band Gap | 2.42 - 2.74 eV | [6] |

| Crystal Phase | Tetragonal | [6] |

Signaling Pathway and Experimental Workflow

Caption: Hydrothermal Synthesis Workflow for Bi₂O₃ Nanoparticles.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to rapidly heat the reactants, leading to significantly shorter reaction times compared to conventional heating methods. This technique often results in uniform nucleation and growth of nanoparticles.

Experimental Protocol

A representative microwave-assisted synthesis protocol is as follows[7][8]:

-

Precursor Mixture: Bismuth nitrate pentahydrate is dissolved in a solvent mixture, such as ethylene (B1197577) glycol and absolute ethanol, under constant stirring[8].

-

Microwave Irradiation: The solution is placed in a microwave reactor and subjected to microwave irradiation at a specific power (e.g., 120 W) and for a short duration (e.g., 15 minutes)[7][9].

-

Product Collection: The resulting product is washed with distilled water to remove impurities and then dried in an oven[7][9].

-

Calcination: A calcination step is often employed to obtain the desired crystalline phase of Bi₂O₃[8].

Quantitative Data

| Parameter | Value | Reference |

| Precursor | Bismuth Nitrate Pentahydrate | [8] |

| Solvent | Ethylene Glycol, Ethanol | [8] |

| Microwave Power | 120 W | [7][9] |

| Irradiation Time | 15 minutes | [7][9] |

| Calcination Temperature | 450°C | [8] |

| Resulting Particle Size | ~45 nm | [9] |

| Surface Area | 783 m²/g | [9] |

| Crystal Phase | α-Bi₂O₃ (monoclinic) | [8] |

Signaling Pathway and Experimental Workflow

Caption: Microwave-Assisted Synthesis Workflow.

Green Synthesis

Green synthesis approaches utilize environmentally benign reagents, often derived from plant extracts or microorganisms, as reducing and capping agents. This method avoids the use of toxic chemicals and is considered a more sustainable approach to nanoparticle synthesis.

Experimental Protocol

A typical green synthesis protocol using a plant extract is as follows[10][11][12][13]:

-

Plant Extract Preparation: Fresh leaves of a selected plant (e.g., Mentha pulegium or Spirulina platensis) are washed, dried, and boiled in deionized water to obtain an aqueous extract[10][12]. The extract is then filtered.

-

Reaction Mixture: An aqueous solution of bismuth nitrate is prepared and heated (e.g., to 90°C)[12][13]. The plant extract is then added to the bismuth nitrate solution under constant stirring[12].

-

Nanoparticle Formation: The reaction is allowed to proceed for a specific duration (e.g., 24 hours) at an elevated temperature, during which the biomolecules in the plant extract reduce the bismuth ions and stabilize the resulting nanoparticles[10][11][12].

-

Product Purification: The synthesized nanoparticles are collected, washed repeatedly with deionized water, and dried[12].

-

Calcination: A final calcination step (e.g., at 550°C) is performed to remove organic residues and enhance crystallinity[10][12].

Quantitative Data

| Parameter | Value | Reference |

| Precursor | Bismuth Nitrate | [10][12] |

| Reducing/Capping Agent | Mentha pulegium or Spirulina platensis extract | [10][12] |

| Reaction Temperature | 90°C | [10][12] |

| Reaction Time | 24 hours | [10][11][12] |

| Calcination Temperature | 550°C | [10][12] |

| Resulting Particle Size | ~150 nm (Mentha pulegium) | [10][11] |

| Crystal Phase | α-Bi₂O₃ (monoclinic) | [10][11] |

Signaling Pathway and Experimental Workflow

Caption: Green Synthesis Workflow for Bi₂O₃ Nanoparticles.

Other Synthesis Methods

Several other methods are also employed for the synthesis of Bi₂O₃ nanoparticles, each with its own set of advantages and specific applications.

-

Combustion Method: This technique involves the exothermic reaction between a bismuth precursor (an oxidizer) and a fuel (a reducing agent). The high temperatures generated during combustion lead to the rapid formation of crystalline nanoparticles.

-

Sonochemical Method: This method utilizes high-intensity ultrasound waves to create acoustic cavitation in a liquid medium. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, driving the chemical reactions for nanoparticle formation[14].

-

Co-precipitation Method: In this simple and cost-effective method, a precipitating agent is added to a solution containing the bismuth precursor to induce the formation of an insoluble bismuth compound, which is then converted to Bi₂O₃ through calcination[1].

-

Thermal Decomposition: This method involves heating a bismuth-containing precursor, such as bismuth nitrate or an organometallic bismuth compound, to a temperature at which it decomposes to form Bi₂O₃ nanoparticles[15].

This guide provides a foundational understanding of the key methods for synthesizing bismuth trioxide nanoparticles. The choice of a particular method will depend on the desired nanoparticle characteristics, such as size, crystal phase, and morphology, as well as considerations of cost, scalability, and environmental impact. Further optimization of the detailed experimental parameters is often necessary to achieve the desired outcomes for specific research and development applications.

References

- 1. malayajournal.org [malayajournal.org]

- 2. db.cngb.org [db.cngb.org]

- 3. Biogenic Synthesis of Bismuth Oxide Nanoparticles and its Antifungal Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. Sonochemically assisted the synthesis and catalytic application of bismuth-based photocatalyst: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. chalcogen.ro [chalcogen.ro]

- 7. Optimization of ultrasonic-assisted approach for synthesizing a highly stable biocompatible bismuth-coated iron oxide nanoparticles using a face-centered central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sonochemical Facile Synthesis of Bismuth Oxide Nanoparticles Using Citrus Lemon Extract and Its Catalytic Activity on A… [ouci.dntb.gov.ua]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. Green Synthesis and Characterization of Bismuth Oxide Nanoparticle Using Mentha Pulegium Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sonochemical synthesis of nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. elar.urfu.ru [elar.urfu.ru]

An In-depth Technical Guide to the Crystal Structure and Polymorphs of Bismuth(III) Oxide (Bi₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Bismuth(III) oxide (Bi₂O₃), a technologically significant inorganic compound, exhibits a complex polymorphic nature, which dictates its wide range of applications, from solid oxide fuel cells and gas sensors to photocatalysis and potential pharmaceutical uses. Understanding the distinct crystal structures and the transitions between its various polymorphic forms is crucial for harnessing its properties for specific applications. This technical guide provides a comprehensive overview of the crystal structure and polymorphs of Bi₂O₃, detailing their crystallographic data, synthesis methodologies, and characterization techniques.

The Polymorphs of Bismuth(III) Oxide

Bismuth(III) oxide is known to exist in at least six different crystalline forms under ambient and high-temperature conditions. These polymorphs, designated as α, β, γ, δ, ε, and ω, each possess unique crystal structures and stability ranges.[1][2] The high-temperature δ-phase and the room-temperature α-phase are the only thermodynamically stable forms, while the β, γ, and ε phases are considered metastable.[3]

Crystallographic Data of Bi₂O₃ Polymorphs

The fundamental properties of each Bi₂O₃ polymorph are rooted in their distinct crystal structures. A summary of their crystallographic data is presented in Table 1 for easy comparison.

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) | Stability |

| α-Bi₂O₃ | Monoclinic | P2₁/c (No. 14) | a = 5.849, b = 8.164, c = 7.504, β = 112.88 | Stable at room temperature |

| β-Bi₂O₃ | Tetragonal | P-42₁c (No. 114) | a = 7.916, c = 5.592 | Metastable |

| γ-Bi₂O₃ | Body-Centered Cubic | I23 (No. 197) | a = 10.1115 | Metastable |

| δ-Bi₂O₃ | Face-Centered Cubic | Fm-3m (No. 225) | a ≈ 5.45 - 5.66 | Stable from 729 °C to melting point (824 °C) |

| ε-Bi₂O₃ | Orthorhombic | - | - | Metastable |

| ω-Bi₂O₃ | Triclinic | P1 | a = 7.2688, b = 8.6390, c = 11.9698, α = 87.713, β = 93.227, γ = 86.653 | Metastable |

Table 1: Crystallographic Data for the Main Polymorphs of Bi₂O₃. [4][5][6][7][8][9]

The α-phase, the most common form at ambient conditions, possesses a complex monoclinic structure.[4] The high-temperature δ-phase has a defective fluorite-type cubic structure with a high concentration of oxygen vacancies, which is responsible for its exceptionally high ionic conductivity.[7] The metastable β and γ phases can be obtained upon cooling the δ-phase.[9] The ε-phase is a recently discovered metastable polymorph, and the ω-phase is another metastable form synthesized at high temperatures on a specific substrate.[8]

Phase Transitions and Stability

The different polymorphs of Bi₂O₃ can be interconverted through thermal treatments. The sequence of these phase transitions is critical for obtaining a desired polymorph.

References

- 1. Controlled Formation of α- and β-Bi2O3 with Tunable Morphologies for Visible-Light-Driven Photocatalysis [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemically stabilized δ-Bi2O3 phase: Raman scattering and X-ray diffraction studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. arxiv.org [arxiv.org]

- 5. legacy.materialsproject.org [legacy.materialsproject.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Polymorphism of Bismuth Sesquioxide. I. Pure Bi2O3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Optical Properties and Band Gap of Bismuth Trioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties and band gap of bismuth trioxide (Bi₂O₃), a material of significant interest in various scientific and technological fields, including photocatalysis and advanced material development. This document details the experimental methodologies for its characterization and presents key quantitative data in a structured format.

Introduction to Bismuth Trioxide Polymorphs

Bismuth trioxide is a polymorphic material, existing in several crystal structures, with the most common being the monoclinic α-phase and the tetragonal β-phase.[1][2] Other metastable phases include the body-centered cubic γ-phase and the face-centered cubic δ-phase.[2] These different crystalline structures exhibit distinct optical and electronic properties, making the selective synthesis of a specific phase crucial for targeted applications. The stable, low-temperature α-phase and the high-temperature δ-phase are the most thermodynamically stable forms.[3]

Optical Properties and Band Gap

The band gap of a semiconductor is a critical parameter that dictates its optical and electronic behavior. For bismuth trioxide, the band gap varies significantly across its different polymorphs. This variation influences the material's ability to absorb light and generate electron-hole pairs, a fundamental process in photocatalysis.[4]

Quantitative Data Summary

The optical band gap values for different phases of bismuth trioxide, as determined by various research groups, are summarized in the tables below.

Table 1: Optical Band Gap of α-Bi₂O₃

| Synthesis Method | Morphology | Band Gap (eV) | Reference |

| Sol-Gel | Nanoparticles | 2.8 | [5] |

| Hydrothermal | Nanoflakes | 2.88 | [6] |

| Vapor Transport | Nanowires | 2.91 | [4] |

| Sol-Gel | Powder | 2.91 | [6] |

| Co-precipitation | Nanoparticles | 2.79 | [7] |

Table 2: Optical Band Gap of β-Bi₂O₃

| Synthesis Method | Morphology | Band Gap (eV) | Reference |

| Hydrothermal | Nanoparticles | 2.4 | [5] |

| Hydrothermal | Nanoparticles | 2.58 | [2] |

| Precursor Decomposition | Nanoparticles | 2.55 | [8] |

| Spray Pyrolysis | Thin Film | 2.60 | [8] |

Experimental Protocols

The characterization of the optical properties of bismuth trioxide involves a suite of analytical techniques. Detailed methodologies for key experiments are provided below.

Synthesis of Bismuth Trioxide Nanoparticles

The hydrothermal method is a common technique for synthesizing crystalline nanoparticles from aqueous solutions under high temperature and pressure.

Protocol:

-

Precursor Solution Preparation: Dissolve 1 mmol of Bismuth (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in 50 mL of 0.3 M nitric acid. Sonicate the solution for 15 minutes at room temperature to ensure homogeneity.[1][9]

-

Precipitation: While vigorously stirring, add a 0.2 M sodium hydroxide (B78521) (NaOH) solution dropwise to the precursor solution. The molar ratio of Bi(NO₃)₃·5H₂O to NaOH can be varied (e.g., 1:5 or 1:6) to influence particle size and morphology.[1][10]

-

Hydrothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave and seal it. Heat the autoclave to a specific temperature (e.g., 120°C) for a set duration (e.g., 12 hours).[3]

-

Product Recovery: After the reaction, allow the autoclave to cool to room temperature. Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying and Calcination: Dry the obtained powder in an oven at a low temperature (e.g., 80°C) for several hours. To obtain specific crystalline phases, the dried powder can be calcined at different temperatures (e.g., 350°C for β-Bi₂O₃ and 500°C for α-Bi₂O₃).[11]

The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Protocol:

-

Precursor Solution: Dissolve a known amount of bismuth nitrate pentahydrate in nitric acid. In a separate container, dissolve citric acid in a 1:1 molar ratio with the bismuth precursor.[12]

-

Sol Formation: Mix the two solutions and stir for approximately 2 hours. A small amount of a surfactant like polyethylene (B3416737) glycol (PEG600) can be added to prevent agglomeration. Adjust the pH of the solution to around 3.[12]

-

Gelation: Heat the sol at 80°C for 3 hours to form a yellowish gel.[12]

-

Decomposition and Calcination: Dry the gel in an oven at 120°C. The resulting powder is then calcined at a higher temperature (e.g., 500°C) to obtain the crystalline Bi₂O₃.[12]

Optical Characterization

UV-Vis spectroscopy is used to determine the light absorption properties of the material, from which the optical band gap can be calculated.

Protocol:

-

Sample Preparation: For thin films, the measurement is performed directly on the film deposited on a transparent substrate. For nanoparticles, a suspension is prepared by dispersing the powder in a suitable solvent (e.g., ethanol) and placing it in a quartz cuvette.

-

Data Acquisition: Record the absorbance or reflectance spectrum of the sample over a wavelength range that covers the expected absorption edge of Bi₂O₃ (typically 200-800 nm). A baseline correction should be performed using a reference (e.g., the bare substrate for a thin film or the pure solvent for a suspension).

-

Band Gap Determination (Tauc Plot Method):

-

Convert the measured absorbance (A) to the absorption coefficient (α). For thin films, this can be approximated as α ≈ 2.303 * A / t, where t is the film thickness. For suspensions, the Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance, is used, as F(R) is proportional to α.[8][13]

-

Calculate (αhν)ⁿ versus the photon energy (hν), where h is Planck's constant, ν is the frequency, and the exponent 'n' depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor like Bi₂O₃).[14]

-

Plot (αhν)² on the y-axis against hν on the x-axis.

-

Extrapolate the linear portion of the curve to the x-axis. The intercept on the x-axis gives the value of the optical band gap (Eg).[13]

-

PL spectroscopy provides information about the radiative recombination of photo-excited electron-hole pairs and can indicate the presence of defect states within the material.

Protocol:

-

Excitation: Excite the sample with a monochromatic light source (e.g., a laser) with an energy greater than the band gap of Bi₂O₃. A common excitation wavelength is 325 nm.[7]

-

Emission Collection: Collect the emitted light at a 90-degree angle to the excitation source to minimize scattered light.

-

Spectral Analysis: Pass the collected emission through a monochromator to separate the different wavelengths and detect the intensity of each wavelength using a photomultiplier tube or a CCD detector.

-

Data Interpretation: The resulting spectrum will show emission peaks corresponding to different recombination pathways. The near-band-edge emission provides information about the band gap, while other peaks in the visible region can be attributed to defects or impurity levels.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization processes described above.

References

- 1. scispace.com [scispace.com]

- 2. malayajournal.org [malayajournal.org]

- 3. researchgate.net [researchgate.net]

- 4. i-asem.org [i-asem.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chalcogen.ro [chalcogen.ro]

- 11. mdpi.com [mdpi.com]

- 12. ajer.org [ajer.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. physics.iisc.ac.in [physics.iisc.ac.in]

Review of bismuth trioxide's physical and chemical properties.

An In-depth Technical Guide to the Physical and Chemical Properties of Bismuth Trioxide

Introduction

Bismuth (III) oxide, with the chemical formula Bi₂O₃, is the most industrially significant compound of bismuth.[1] It is a dense, yellow solid found naturally as the mineral bismite, though it is more commonly obtained as a byproduct of copper and lead smelting.[1][2] Due to its unique properties, including a high refractive index, dielectric permittivity, and significant ionic conductivity in its high-temperature phases, bismuth trioxide is a material of great interest in various fields, from electronics and ceramics to biomedical applications.[3][4] This guide provides a comprehensive review of the physical and chemical properties of bismuth trioxide, detailed experimental protocols for its synthesis, and an overview of its emerging applications for researchers, scientists, and drug development professionals.

Physical Properties

Bismuth trioxide is a heavy, yellow powder or crystalline solid.[5][6] It is odorless and generally insoluble in water but will dissolve in acids.[5][7][8] One of its most notable characteristics is its polymorphism, existing in several different crystal structures depending on the temperature.[2][9]

Core Physical Data

The fundamental physical properties of bismuth trioxide are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | Bi₂O₃[1] |

| Molar Mass | 465.96 g/mol [1] |

| Appearance | Yellow crystals or powder[1][8] |

| Density (α-phase) | 8.9 g/cm³[1][8] |

| Melting Point | 817 - 825 °C[7][8][10] |

| Boiling Point | 1890 °C[1][8] |

| Solubility in Water | Insoluble[2][8] |

| Solubility in other solvents | Soluble in acids[2][8] |

| Magnetic Susceptibility (χ) | -83.0·10⁻⁶ cm³/mol[2][8] |

Polymorphism and Crystal Structures

Bismuth trioxide exhibits at least five crystallographic polymorphs, with the α- and δ-phases being the most stable at low and high temperatures, respectively.[2][11] The transitions between these phases are critical for understanding the material's properties, particularly its ionic conductivity.

-

α-Bi₂O₃ (alpha): This is the stable room-temperature phase, which has a monoclinic crystal structure.[1][2] It has a complex layered structure and exhibits p-type electronic conductivity.[2][5]

-

β-Bi₂O₃ (beta): A metastable tetragonal phase that forms upon cooling the δ-phase.[1][2] It is an ionic conductor.[7]

-

γ-Bi₂O₃ (gamma): A metastable body-centered cubic (BCC) phase, which can also form on cooling the δ-phase.[1][2] It is also an ionic conductor.[7]

-

δ-Bi₂O₃ (delta): The high-temperature stable phase, existing from 727 °C up to the melting point.[2] It has a cubic fluorite-type structure with a high concentration of oxygen vacancies, leading to exceptionally high ionic conductivity.[2]

-

ε-Bi₂O₃ (epsilon): A high-pressure orthorhombic phase that is an ionic insulator.[2][7]

The thermal transitions between the major polymorphs of Bi₂O₃ are complex and dependent on heating and cooling rates.[1][2]

Chemical Properties

Bismuth trioxide is a basic oxide, which dictates much of its chemical reactivity.[5][7] It readily dissolves in acidic solutions to form bismuth(III) salts.[5][12]

Key Chemical Reactions

The primary chemical reactions involving bismuth trioxide are summarized below.

| Reactant(s) | Product(s) | Conditions | Reaction Type |

| Acids (e.g., HNO₃, HCl) | Bismuth(III) salts (e.g., Bi(NO₃)₃, BiCl₃) + Water | Aqueous solution | Acid-Base Neutralization |

| CO₂ (atmospheric) | Bismuth subcarbonate ((BiO)₂CO₃) | Presence of moisture | Carbonation |

| NaOH / KOH + Bromine | Sodium/Potassium bismuthate (NaBiO₃ / KBiO₃) | Concentrated aqueous mixture | Oxidation |

| H₂ / Hydrocarbons | Bismuth metal (Bi) | High temperature | Reduction |

| Molten Alkali Hydroxides | Bismuthate ion | Heating | Oxidation |

| Magnesium / Aluminum | Bismuth metal vapor + Metal oxides | Thermite reaction | Redox (Explosive) |

Reaction with Acids: As a basic oxide, Bi₂O₃ reacts with acids to form the corresponding bismuth(III) salt and water.[6] For example, with nitric acid, it forms bismuth nitrate (B79036). This property makes it a useful starting material for various bismuth compounds.[6]

Reaction with Carbon Dioxide: In the presence of moisture, bismuth trioxide readily reacts with atmospheric carbon dioxide to form bismuth subcarbonate.[2]

Formation of Bismuthates: When reacted with a strong oxidizing agent like bromine in a concentrated alkaline solution, Bi₂O₃ is oxidized to form bismuthates, such as sodium bismuthate (NaBiO₃).[2][6]

Reduction to Metal: Bismuth trioxide can be reduced to bismuth metal by heating with reducing agents like hydrogen or hydrocarbons.[7]

Experimental Protocols

Various methods have been developed for the synthesis of bismuth trioxide, particularly in nanoparticle form, to control particle size, morphology, and crystal phase.[4][11]

Protocol 1: Hydrothermal Synthesis of Bi₂O₃ Nanoparticles

This method utilizes high temperature and pressure to induce the crystallization of the desired material.

-

Precursor Solution: Dissolve 1 mmol of Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in 50 mL of 0.3M nitric acid.[13] Sonicate the solution for 15 minutes to ensure homogeneity.[13]

-

Precipitation: Under vigorous stirring, add a 0.2 M sodium hydroxide (B78521) (NaOH) solution dropwise until the pH of the mixture is approximately 10, leading to the formation of a white precipitate.[13][14]

-

Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.[14] Seal the autoclave and heat it at 160 °C for 12 hours.[14]

-

Product Recovery: Allow the autoclave to cool to room temperature naturally.[14] Collect the yellow precipitate by centrifugation, wash it several times with deionized water, and dry it in an oven at 80 °C for 12 hours.[14]

-

Calcination: Calcine the dried powder at 350 °C for 3 hours to obtain the final Bi₂O₃ nanoparticles.[14]

Protocol 2: Sol-Gel Synthesis of Bi₂O₃ Nanoparticles

The sol-gel method allows for the creation of highly pure and homogeneous nanoparticles at lower temperatures.[3]

-

Sol Formation: Prepare a solution of a bismuth precursor, such as bismuth nitrate, in a suitable solvent.

-

Gelation: Add a gelling agent (e.g., citric acid or ethylene (B1197577) glycol) and adjust the pH to initiate hydrolysis and condensation reactions, forming a stable gel.

-

Drying: Dry the gel at a moderate temperature (e.g., 120 °C) to remove the solvent, which results in a foamy, amorphous precursor.[3]

-

Calcination: Calcine the dried gel at a higher temperature (e.g., 500 °C) to decompose the organic components and crystallize the Bi₂O₃ nanoparticles.[3]

General Experimental Workflow

The synthesis and characterization of bismuth trioxide nanoparticles typically follow a standardized workflow to ensure the desired material properties are achieved and verified.

Relevance to Drug Development and Biomedical Applications

The unique properties of bismuth trioxide, especially in its nanoparticle form, have opened avenues for its use in the biomedical field.[15][16] Its high atomic number and density make it an excellent X-ray contrast agent.[15] Furthermore, Bi₂O₃ nanoparticles are being explored for various therapeutic and diagnostic (theranostic) applications.[16][17]

-

Drug Delivery: The large surface area of Bi₂O₃ nanoparticles allows them to be functionalized and used as carriers for targeted drug delivery, potentially reducing systemic side effects and improving therapeutic efficacy.[15]

-

Cancer Therapy: Bismuth oxide can act as a radiosensitizer, enhancing the effectiveness of radiation therapy in killing cancer cells.[15][16] It is also being investigated as a photothermal agent, where it generates heat under near-infrared light to ablate tumors.[15]

-

Bioimaging: Due to its high X-ray attenuation, Bi₂O₃ is a promising non-toxic alternative to lead-based materials in medical imaging applications.[4][15]

The relationship between the core properties of Bi₂O₃ and its biomedical potential is multifaceted.

References

- 1. Bismuth(III)_oxide [chemeurope.com]

- 2. Bismuth(III) oxide - Wikipedia [en.wikipedia.org]

- 3. ajer.org [ajer.org]

- 4. mdpi.com [mdpi.com]

- 5. Bismuth(III) Oxide | 1304-76-3 [chemicalbook.com]

- 6. Bismuth trioxide - Sciencemadness Wiki [sciencemadness.org]

- 7. BISMUTH OXIDE - Ataman Kimya [atamanchemicals.com]

- 8. heegermaterials.com [heegermaterials.com]

- 9. nanotrun.com [nanotrun.com]

- 10. prochemonline.com [prochemonline.com]

- 11. atlantis-press.com [atlantis-press.com]

- 12. Bismuth(III) Oxide CAS#: 1304-76-3 [m.chemicalbook.com]

- 13. scispace.com [scispace.com]

- 14. chalcogen.ro [chalcogen.ro]

- 15. nanotrun.com [nanotrun.com]

- 16. A Short Review on Biomedical Applications of Nanostructured Bismuth Oxide and Related Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

A Comprehensive Technical Guide to the Thermal Stability and Phase Transitions of Bismuth Trioxide (Bi₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth trioxide (Bi₂O₃), a versatile inorganic compound, exhibits a complex polymorphic nature that dictates its physical and chemical properties. Its thermal stability and phase transitions are of paramount importance in a wide array of applications, from solid-state electrolytes and catalysts to, increasingly, the pharmaceutical and biomedical fields. This technical guide provides an in-depth exploration of the thermal behavior of Bi₂O₃, detailing its various polymorphs, the thermodynamics of their transformations, and the experimental methodologies used for their characterization. Furthermore, it sheds light on the emerging role of Bi₂O₃'s thermal properties in drug development, particularly in the context of nanoparticle-based delivery systems and as a potential excipient.

Polymorphism of Bismuth Trioxide

Bismuth trioxide is known to exist in at least six different crystalline forms, or polymorphs, each with a distinct crystal structure and stability range. The most well-characterized of these are the α, β, γ, and δ phases. Two other less common phases, ε and ω, have also been reported. The transitions between these phases are influenced by factors such as temperature, cooling rate, and the presence of impurities.

-

α-Bi₂O₃ (Monoclinic): This is the stable form of bismuth trioxide at room temperature.[1] It possesses a monoclinic crystal structure.

-

β-Bi₂O₃ (Tetragonal): A metastable high-temperature phase, β-Bi₂O₃ can be formed upon cooling from the δ-phase.[2] It has a tetragonal crystal structure.

-

γ-Bi₂O₃ (Body-Centered Cubic): Another metastable phase, γ-Bi₂O₃, has a body-centered cubic (BCC) structure.[3] It can also be formed upon cooling from the δ-phase.

-

δ-Bi₂O₃ (Face-Centered Cubic): This is the stable high-temperature phase of Bi₂O₃, existing from its transition temperature from the α-phase up to its melting point.[2] It has a face-centered cubic (FCC) structure and exhibits high ionic conductivity.

-

ε-Bi₂O₃ (Triclinic): A metastable polymorph that can be prepared via hydrothermal methods. It irreversibly transforms into the α-phase upon heating.

-

ω-Bi₂O₃ (Triclinic): This is another metastable phase that has been observed in thin films.[3]

Phase Transitions and Thermal Stability

The transformation between the different polymorphs of Bi₂O₃ is a complex process governed by thermodynamics and kinetics. The following table summarizes the key phase transitions and their associated temperatures.

Table 1: Phase Transition Temperatures of Bi₂O₃ Polymorphs

| Transition | Temperature (°C) | Notes |

| α → δ | 727 - 730 | Reversible transition to the stable high-temperature phase.[2][4] |

| δ → β | ~650 | Occurs on cooling; β-phase is metastable.[2] |

| δ → γ | ~639 | Occurs on cooling; γ-phase is metastable.[2] |

| β → α | 303 - 550 | Metastable β-phase transforms to the stable α-phase upon further cooling or heating.[2] |

| γ → α | ~500 | Metastable γ-phase transforms to the stable α-phase upon cooling, though it can sometimes persist to room temperature.[2] |

| ε → α | 400 | Irreversible transformation of the metastable ε-phase. |

| Melting Point | 817 - 825 | Melting of the δ-phase.[2] |

The thermal stability of these polymorphs is a critical factor in their application. For instance, the high ionic conductivity of δ-Bi₂O₃ is desirable for solid oxide fuel cells, but its narrow stability range presents a challenge.[2] Conversely, the stability of α-Bi₂O₃ at ambient temperatures makes it a common starting material for various applications.

Thermodynamic Data

The enthalpy and entropy changes associated with the phase transitions provide quantitative insight into the energetics of these transformations.

Table 2: Thermodynamic Data for Bi₂O₃ Phase Transitions

| Transition | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) |

| α → δ | 41.4 | 41.3 |

| Fusion (δ → liquid) | 16.3 | 14.9 |

Note: Comprehensive and universally agreed-upon thermodynamic data for all transitions, particularly for the metastable phases, is still an area of active research. The values presented here are based on available literature and may vary depending on experimental conditions.

Experimental Protocols for Thermal Analysis

The characterization of Bi₂O₃'s thermal properties relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and heat flows associated with phase transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the Bi₂O₃ powder into an aluminum or platinum crucible. For quantitative heat flow measurements, the exact mass is critical.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC instrument.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically room temperature.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the highest expected transition (e.g., 900 °C).[5]

-

Hold the sample at the maximum temperature for a short period (e.g., 5 minutes) to ensure thermal equilibrium.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Atmosphere: Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent any oxidative or reductive reactions.[6]

-

Data Analysis: Analyze the resulting DSC curve. Endothermic peaks on the heating curve correspond to phase transitions (e.g., α → δ) and melting, while exothermic peaks on the cooling curve represent crystallization and other phase transformations. The peak area can be integrated to determine the enthalpy of the transition.

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and reactions with the surrounding atmosphere.

Experimental Protocol:

-

Sample Preparation: Place a precisely weighed sample (10-20 mg) of Bi₂O₃ into a tared TGA crucible (typically ceramic or platinum).

-

Instrument Setup: Position the crucible in the TGA furnace.

-

Temperature Program: Heat the sample from room temperature to a desired final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[7]

-

Atmosphere: The experiment can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in a reactive atmosphere (e.g., air or oxygen) to investigate oxidative processes.[8]

-

Data Analysis: The TGA curve plots mass percentage versus temperature. A stable horizontal line indicates thermal stability within that temperature range. A mass loss indicates decomposition or volatilization, while a mass gain can suggest oxidation. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass change is at its maximum.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is a powerful technique that allows for the in-situ identification of crystalline phases as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A thin layer of the Bi₂O₃ powder is uniformly spread onto a high-temperature resistant sample holder (e.g., a platinum strip).

-

Instrument Setup: The sample holder is mounted in a high-temperature furnace chamber that is integrated with an X-ray diffractometer.

-

Temperature Program: The sample is heated to various target temperatures. At each temperature, the sample is allowed to equilibrate before an XRD pattern is collected. A typical procedure would involve collecting patterns at regular temperature intervals during both heating and cooling cycles.

-

Atmosphere: The furnace chamber can be maintained under a controlled atmosphere (vacuum, inert gas, or reactive gas).

-

Data Collection: At each temperature step, a full XRD scan is performed over a relevant 2θ range to identify the crystalline phases present.

-

Data Analysis: The collected XRD patterns are analyzed to identify the polymorphs of Bi₂O₃ present at each temperature. This allows for the direct observation of phase transitions and the determination of the temperature ranges of stability for each phase.

Visualizing Phase Transitions and Experimental Workflows

Phase Transition Pathway of Bi₂O₃

Caption: Phase transition pathways of Bi₂O₃ upon heating and cooling.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal characterization of Bi₂O₃.

Relevance in Drug Development

The unique thermal and physical properties of bismuth trioxide, particularly at the nanoscale, have garnered increasing interest in the pharmaceutical and biomedical sectors.

-

Drug Delivery Systems: Bismuth oxide nanoparticles are being explored as carriers for targeted drug delivery.[1] Their synthesis often involves thermal decomposition methods, making an understanding of the thermal stability of precursors and the resulting Bi₂O₃ polymorph crucial for controlling particle size, morphology, and crystallinity. The thermal stability of the final nanoparticle-drug conjugate is also a critical parameter for storage and in-vivo performance.

-

Radiosensitizers and Imaging Agents: Due to its high atomic number, Bi₂O₃ is an excellent X-ray attenuating material. This property makes Bi₂O₃ nanoparticles promising candidates as radiosensitizers in cancer therapy, enhancing the efficacy of radiation treatment, and as contrast agents for medical imaging techniques like computed tomography (CT).[1] The thermal stability of these nanoparticles is vital to ensure they remain intact and functional under physiological conditions and during sterilization processes.

-

As a Pharmaceutical Excipient: While not a conventional excipient, the thermal stability of Bi₂O₃ could be advantageous in certain pharmaceutical formulations. For instance, in solid dosage forms that undergo heat-intensive manufacturing processes, a thermally stable excipient is desirable to prevent degradation of the active pharmaceutical ingredient (API). The inertness of Bi₂O₃ at physiological temperatures would also be a beneficial characteristic. However, further research is needed to fully evaluate the compatibility and impact of Bi₂O₃ as an excipient on the stability and bioavailability of various drugs.

Conclusion

The thermal stability and phase transitions of bismuth trioxide are complex yet fundamentally important aspects that govern its properties and applications. From its well-defined polymorphic forms to the energetic changes that accompany their interconversion, a thorough understanding of Bi₂O₃'s thermal behavior is essential for its utilization in materials science and, increasingly, in the pharmaceutical field. The methodologies of DSC, TGA, and HT-XRD provide a powerful toolkit for researchers to probe these properties. As the applications of Bi₂O₃ nanoparticles in drug delivery and medical imaging continue to expand, the principles of thermal analysis will play an even more critical role in the design and optimization of these advanced therapeutic and diagnostic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biogenic Synthesis of Bismuth Oxide Nanoparticles and its Antifungal Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. Green Synthesis and Characterization of Bismuth Oxide Nanoparticle Using Mentha Pulegium Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. josa.ro [josa.ro]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and evaluation of bismuth oxide nanoparticles by thermal degradation of metal organic framework - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]

A Technical Guide to the Natural Mineral Forms and Sources of Bismuth Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural mineral forms of bismuth oxide, their geological sources, and the key experimental protocols used for their characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the properties and applications of these unique biomaterials.

Introduction to Bismuth Oxide Minerals

Bismuth(III) oxide (Bi2O3) is a significant inorganic compound with diverse applications in ceramics, electronics, and catalysis. In nature, it primarily occurs in several distinct mineral forms, each with unique structural and physical properties. The most common of these is bismite, with other rarer forms including sphaerobismoite and the structurally related sillénite. These minerals are typically found in the oxidation zones of ore deposits, often associated with other bismuth-bearing minerals. Understanding the natural forms and sources of bismuth oxide is crucial for both geological sciences and for the exploration of novel applications in fields such as medicine, where bismuth compounds have shown therapeutic potential.

Principal Natural Mineral Forms of Bismuth Oxide

The primary natural mineral forms of bismuth oxide are detailed below. While bismite and sphaerobismoite are true polymorphs of Bi2O3, sillénite is a bismuth silicate (B1173343) with a crystal structure closely related to a metastable gamma polymorph of bismuth oxide.

Bismite

Bismite is the most common natural mineral form of bismuth trioxide.[1][2] It is a secondary mineral, forming from the oxidation of primary bismuth minerals such as bismuthinite (Bi2S3) and native bismuth.[3][4]

Sphaerobismoite

Sphaerobismoite is a rarer, tetragonal polymorph of bismuth oxide.[5][6] As its name suggests, it often occurs in spherical aggregates.[7][8] It is a dimorph of bismite and is also a product of the oxidation of primary bismuth ores.[6][7]

Sillénite

Sillénite is a bismuth silicate mineral with the chemical formula Bi12SiO20.[5][9] Its crystal structure is related to the metastable γ-Bi2O3 phase.[3] Sillénite is found in various locations and is typically associated with bismutite.[5][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for the primary natural mineral forms of bismuth oxide.

Table 1: Chemical and Crystallographic Properties

| Mineral | Chemical Formula | Crystal System | Space Group |

| Bismite | Bi2O3 | Monoclinic | P21/c |

| Sphaerobismoite | Bi2O3 | Tetragonal | P42/n or P42212 |

| Sillénite | Bi12SiO20 | Cubic | I23 |

Table 2: Physical and Optical Properties

| Mineral | Mohs Hardness | Specific Gravity | Luster | Color |

| Bismite | 4 to 5 | 8.5 to 9.5 | Sub-adamantine to dull, earthy | Green to yellow |

| Sphaerobismoite | 4 | ~7.17 (calculated) | Sub-adamantine | Green, pale yellow, gray |

| Sillénite | 1 - 2 | 9.16 | Adamantine | Olive-green, gray-green, yellow-green, yellow, reddish-brown |

Geological Sources and Occurrences

Bismuth oxide minerals are primarily found as secondary minerals in the oxidation zones of hydrothermal veins and pegmatites that are rich in bismuth. The formation of these minerals is a result of the weathering and alteration of primary bismuth ores.

-

Bismite was first described in Goldfield, Nevada, and is also found in the Schneeberg District of Germany.[3] It is commonly associated with native bismuth, bismuthinite, and bismutite.

-

Sphaerobismoite has co-type localities at the Schmiedestollen dump and Neubulach in Baden-Württemberg, Germany.[6] It is found in association with minerals such as bismutite, mixite, malachite, and barite.[7]

-

Sillénite is found in a variety of locations including Australia, Europe, China, Japan, Mexico, and Mozambique, often in association with bismutite.[5][9]

Experimental Protocols for Characterization

The accurate identification and characterization of bismuth oxide minerals are essential for both geological studies and materials science research. The following sections detail the typical experimental protocols for the analysis of these minerals.

X-ray Diffraction (XRD)

Purpose: To identify the crystalline phases and determine the crystal structure of the mineral.

Methodology:

-

Sample Preparation: A small, representative sample of the mineral is ground to a fine powder (typically <10 μm) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, often by pressing it into a shallow cavity.

-

Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Data Collection: The sample is scanned over a 2θ range, typically from 10° to 80°, with a step size of 0.02° and a scan speed of 1-2° per minute.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the mineral phases present. For a more detailed structural analysis, Rietveld refinement can be performed on the diffraction data.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Purpose: To observe the morphology and determine the elemental composition of the mineral.

Methodology:

-

Sample Preparation: For morphological analysis, a small fragment of the mineral can be mounted on an aluminum stub using conductive carbon tape. For quantitative elemental analysis, a polished section is prepared by embedding the mineral in epoxy resin, followed by grinding and polishing with successively finer diamond abrasives to a mirror finish (e.g., down to 1 μm). The sample is then coated with a thin layer of carbon to ensure electrical conductivity.

-

Instrument Setup: A scanning electron microscope equipped with an energy-dispersive X-ray spectrometer is used.

-

Imaging (SEM): The sample is placed in the SEM chamber under high vacuum. An electron beam (typically 15-20 kV) is scanned across the sample surface. Secondary electron (SE) images provide topographical information, while backscattered electron (BSE) images show compositional contrast (heavier elements appear brighter).

-

Elemental Analysis (EDS): The electron beam is focused on a specific point or area of interest on the sample. The interaction of the electron beam with the sample generates characteristic X-rays, which are detected by the EDS detector. The resulting spectrum shows peaks corresponding to the elements present in the sample, allowing for qualitative and quantitative elemental analysis.

Raman Spectroscopy

Purpose: To identify the mineral and investigate its molecular structure and vibrational modes.

Methodology:

-

Sample Preparation: A small, clean fragment of the mineral is placed on a microscope slide. No further preparation is typically required, as Raman spectroscopy is a non-destructive technique.

-

Instrument Setup: A micro-Raman spectrometer is used, which couples a Raman spectrometer to a standard optical microscope. A laser, often with a wavelength of 532 nm or 633 nm, is used as the excitation source.[5] The laser power is kept low to avoid sample damage.

-

Data Collection: The laser is focused onto the sample through the microscope objective. The scattered light is collected and directed to the spectrometer, which disperses the light and records the Raman spectrum (a plot of intensity vs. Raman shift in cm⁻¹).

-

Data Analysis: The positions and relative intensities of the peaks in the Raman spectrum are characteristic of the mineral's chemical bonds and crystal structure. These spectra are compared with reference spectra of known minerals for identification.

Visualizations

The following diagrams provide a visual representation of the classification of bismuth oxide minerals and a general workflow for their experimental characterization.

References

- 1. Facile and reproducible method of stabilizing Bi2O3 phases confined in nanocrystallites embedded in amorphous matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OPG [opg.optica.org]

- 3. OPG [opg.optica.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. imim.pl [imim.pl]

- 8. Chemometric analysis in Raman spectroscopy from experimental design to machine learning-based modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. physics.montana.edu [physics.montana.edu]

Unveiling the Electronic Nature of Bismuth Trioxide: A Technical Guide to its Early Discoveries as a Semiconductor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth trioxide (Bi₂O₃), a compound known for its diverse applications ranging from traditional ceramics to modern electronics, possesses intriguing semiconductor properties that have been the subject of scientific inquiry for decades. This technical guide delves into the foundational early studies that first characterized the semiconducting nature of bismuth trioxide. We will explore the initial experimental methodologies, present the key quantitative data that emerged from this pioneering work, and provide a logical framework for understanding the early theoretical interpretations. This document serves as a comprehensive resource for researchers seeking to understand the historical context and fundamental principles of bismuth trioxide's semiconductor physics.

Early Investigations into the Electrical Properties of Bismuth Trioxide

The mid-20th century marked a pivotal period in the exploration of the electrical properties of metal oxides. Among the pioneering works, the research conducted by R. Mansfield in 1949 stands out as a significant contribution to the understanding of bismuth trioxide as a semiconductor. These early investigations laid the groundwork for subsequent research into its various polymorphs and their distinct electronic characteristics. It was established that bismuth trioxide is a "defect semiconductor," with its conductivity being highly dependent on temperature and oxygen pressure.[1]

Key Quantitative Data from Early Studies

The initial studies on bismuth trioxide's semiconductor properties yielded crucial quantitative data that helped to classify and understand its electronic behavior. The following tables summarize the key findings from this early research.

| Property Measured | Observation | Early Reported Values/Relationships |

| Conductivity (σ) | Varied significantly with temperature. | Represented by the formula σ = A * exp(-Ea / kT), where Ea is the activation energy. |

| Dependent on oxygen pressure (Po₂). | At temperatures above 500°C, σ was found to be proportional to (Po₂)¹ᐟ⁴.[1] | |

| Thermo-electric Power (dE/dT) | Positive, indicating p-type conductivity. | The relationship with temperature was summarized by the equation dE/dT = a + b/T, where 'a' and 'b' are constants.[1] |

| Showed slight variation with oxygen pressure. | A change in the sign of dE/dT was observed at temperatures above 550°C and very low oxygen pressures, suggesting a transition to an n-type or intrinsic semiconductor.[1] |

| Polymorph | Crystal Structure | Early Reported Band Gap (Eg) |

| α-Bi₂O₃ | Monoclinic | ~2.85 eV[2] |

| β-Bi₂O₃ | Tetragonal | ~2.58 eV[2] |

Experimental Protocols of Foundational Studies

The methodologies employed in the mid-20th century to characterize new semiconductor materials were foundational to the field. Below are detailed descriptions of the experimental protocols likely used in the early studies of bismuth trioxide, based on common practices of the era.

Sample Preparation

The preparation of bismuth trioxide samples for electrical measurements was a critical first step.

-

Starting Material: High-purity bismuth metal was the typical starting material.

-

Oxidation: The bismuth metal was heated in an oxygen-containing atmosphere (often air) to form bismuth trioxide. The temperature and duration of this thermal oxidation were critical parameters that influenced the resulting polymorph and its stoichiometry.

-